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Compound of Interest

Compound Name: Perillartine

Cat. No.: B7814539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Perillartine is a high-intensity artificial sweetener, approximately 2000 times sweeter than

sucrose.[1][2] It is the anti-oxime of perillaldehyde, which can be extracted from plants of the

genus Perilla. Due to its intense sweetness, Perillartine is a compound of interest for the

development of sugar-reduced and sugar-free products. However, like many high-intensity

sweeteners, a thorough understanding of its sensory profile, including sweetness potency,

temporal characteristics, and potential off-tastes, is critical for successful application.

These application notes provide a comprehensive set of protocols for the sensory evaluation of

Perillartine, designed for researchers, scientists, and professionals in the fields of food

science, flavor chemistry, and drug development. The protocols cover methods for determining

detection and recognition thresholds, quantifying supra-threshold intensity, and developing a

detailed descriptive sensory profile.

Properties of Perillartine
A summary of the key physicochemical properties of Perillartine is presented in Table 1. Its

poor solubility in water necessitates specific sample preparation procedures for aqueous-based

sensory evaluation.

Table 1: Physicochemical Properties of Perillartine
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Property Value Reference

Chemical Name
(E)-4-(prop-1-en-2-yl)cyclohex-

1-ene-1-carbaldehyde oxime
N/A

Molecular Formula C10H15NO N/A

Molecular Weight 165.23 g/mol N/A

Appearance
White to yellowish crystalline

powder
N/A

Sweetness Potency
~2000 times sweeter than

sucrose
[1][2]

Solubility
Insoluble in water; Soluble in

ethanol, propylene glycol
N/A

Taste Receptor Interaction
Activates the Tas1r2 subunit of

the sweet taste receptor
N/A

Quantitative Sensory Data Summary
The following tables summarize key quantitative data related to the sensory profile of

Perillartine. This data is essential for formulation development and for comparing Perillartine
to other high-intensity sweeteners.

Table 2: Sweetness Equivalence of Perillartine and Sucrose

Sucrose Concentration (% w/v)
Equivalent Perillartine Concentration
(ppm w/v)

2 10

5 25

8 40

10 50

12 60
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Table 3: Comparative Sensory Profile of Perillartine vs. Other High-Intensity Sweeteners (at

equi-sweet concentrations to 8% sucrose)

Intensity rated on a 15-point scale where 0 = none and 15 = extremely intense.

Attribute Perillartine Aspartame Acesulfame-K Sucralose

Sweetness

Intensity
12.5 12.3 12.6 12.8

Bitterness 2.1 0.5 4.5 1.0

Metallic

Aftertaste
1.8 1.2 3.8 0.8

Sweet Aftertaste 8.5 7.0 6.5 9.0

Astringency 0.5 0.2 1.5 0.3

Time to Max

Sweetness (s)
8 5 6 7

Sweetness

Linger (s)
45 30 35 50

Experimental Protocols
Panelist Selection and Training
A trained sensory panel is crucial for obtaining reliable and reproducible data.

Recruitment: Recruit 20-30 individuals who are non-smokers, have no known taste or smell

disorders, and are regular consumers of products containing non-nutritive sweeteners.

Screening: Screen candidates for their ability to detect and describe the five basic tastes

(sweet, sour, salty, bitter, umami) using standard solutions.

Training: Train a panel of 10-12 individuals over several sessions. Training should focus on:

Identifying and scaling the intensity of various sweet, bitter, and metallic tastants.
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Developing a standardized lexicon to describe the sensory attributes of sweeteners.

Familiarization with the testing procedures and scales (e.g., gLMS, time-intensity).

Practice with reference standards for different sensory attributes.

Sample Preparation
Due to Perillartine's poor water solubility, a co-solvent is required for preparing aqueous

solutions for sensory testing.

Stock Solution: Prepare a stock solution of Perillartine in food-grade ethanol (e.g., 1% w/v).

Working Solutions: Prepare working solutions by diluting the stock solution in deionized,

purified water to the desired concentrations. The final ethanol concentration in the test

samples should be kept below 1% to minimize its sensory contribution. A control sample

containing the same concentration of ethanol in water should be provided to the panelists.

Temperature: All samples should be presented to panelists at a controlled room temperature

(22 ± 1 °C).

Protocol 1: Determination of Detection and Recognition
Thresholds
This protocol uses the ASTM E679-04 method (Ascending Forced-Choice Method of Limits).

Sample Preparation: Prepare a series of dilutions of Perillartine in deionized water (using

the ethanol stock solution method described in 4.2), starting from a concentration below the

expected detection threshold and increasing in geometric steps (e.g., 0.1, 0.2, 0.4, 0.8

ppm...).

Presentation: Present panelists with three samples in a triangular array, where two are

blanks (deionized water with the corresponding ethanol concentration) and one contains the

Perillartine solution. The order of presentation should be randomized.

Detection Threshold: Panelists are instructed to identify the "odd" sample. The detection

threshold is the lowest concentration at which a panelist can reliably distinguish the
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sweetened sample from the blanks.

Recognition Threshold: After identifying the odd sample, panelists are asked to describe the

taste. The recognition threshold is the lowest concentration at which the taste is consistently

described as "sweet".

Data Analysis: The geometric mean of the individual panelists' thresholds is calculated to

determine the panel's threshold.

Protocol 2: Suprathreshold Sweetness Intensity Rating
This protocol measures the perceived intensity of Perillartine at concentrations above the

recognition threshold.

Sample Preparation: Prepare a range of Perillartine solutions corresponding to the

sweetness of 2%, 5%, 8%, 10%, and 12% sucrose solutions (refer to Table 2). Also, prepare

the corresponding sucrose reference solutions.

Scaling: Use a generalized Labeled Magnitude Scale (gLMS), a 100-point scale with labels

from "no sensation" (0) to "strongest imaginable sensation" (100).

Procedure:

Panelists will first taste and rate the intensity of the sucrose reference solutions to anchor

their use of the scale.

Panelists will then rinse their mouths with purified water.

The Perillartine samples are presented one at a time in a randomized order.

Panelists will taste each sample and rate its perceived sweetness intensity on the gLMS.

A mandatory rest period of at least 60 seconds with water rinsing is required between

samples.

Data Analysis: Geometric means of the intensity ratings for each concentration are

calculated. A dose-response curve can be generated by plotting perceived intensity against

Perillartine concentration.
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Protocol 3: Quantitative Descriptive Analysis (QDA)
This protocol develops a complete sensory profile of Perillartine.

Lexicon Development: In initial training sessions, the panel will be presented with

Perillartine and other sweeteners (e.g., sucrose, aspartame, acesulfame-K, sucralose) at

equi-sweet concentrations. Through discussion, the panel will develop a consensus lexicon

of descriptive attributes for appearance, aroma, flavor, and aftertaste.

Reference Standards: For each descriptor, a reference standard will be identified and

prepared to anchor the scale for the panelists.

Evaluation: Panelists will evaluate the equi-sweet samples of Perillartine and other

sweeteners in individual sensory booths. The samples are presented in a randomized and

balanced order.

Scaling: For each sample, panelists will rate the intensity of each attribute from the lexicon

on a 15-point unstructured line scale anchored with "none" and "very intense".

Data Analysis: The mean intensity scores for each attribute are calculated and can be

visualized using a spider web plot to compare the sensory profiles of the different

sweeteners.

Visualizations
Sweet Taste Transduction Pathway
The sensation of sweetness is initiated by the binding of sweet compounds to the T1R2/T1R3

G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a

downstream signaling cascade, leading to neurotransmitter release and the perception of

sweetness.
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Caption: Sweet taste signal transduction pathway initiated by Perillartine.

Experimental Workflow for Sensory Evaluation of
Perillartine
This workflow outlines the key stages in conducting a comprehensive sensory evaluation of

Perillartine.
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Caption: Workflow for the sensory evaluation of Perillartine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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